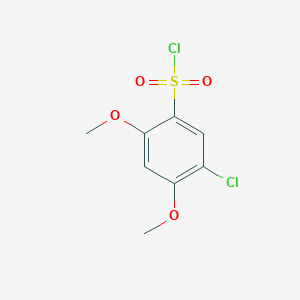

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

Description

The exact mass of the compound 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-chloro-2,4-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTZVKXMOKCJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507711 | |

| Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78046-28-3 | |

| Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

This guide provides an in-depth exploration of the synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and emphasizes the critical safety considerations inherent in this synthetic transformation.

Strategic Importance in Drug Discovery

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. Its strategic value lies in its role as a versatile building block for creating complex molecular architectures. The sulfonyl chloride functional group is a potent electrophile, readily reacting with a wide array of nucleophiles—most notably amines—to form stable sulfonamide linkages.[1][2] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Furthermore, the presence of a chlorine atom and two methoxy groups on the benzene ring offers specific steric and electronic properties that can be crucial for modulating a drug candidate's binding affinity, selectivity, and pharmacokinetic profile.[3][4] Its application has been noted in the synthesis of novel anti-cancer agents, underscoring its relevance in contemporary drug discovery programs.[5]

The Synthetic Pathway: Electrophilic Aromatic Chlorosulfonation

The principal route to 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is the direct chlorosulfonation of its precursor, 4-chloro-1,3-dimethoxybenzene. This reaction is a classic example of electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry.

Causality of Reagent Selection

The choice of chlorosulfonic acid (HSO₃Cl) as the reagent is deliberate and multifaceted. It serves as both the source of the electrophilic sulfur species and the reaction medium. For the synthesis of a sulfonyl chloride, as opposed to a sulfonic acid, an excess of chlorosulfonic acid is employed.[6] This high concentration drives the equilibrium of the reaction forward, ensuring the final product is the sulfonyl chloride rather than the sulfonic acid intermediate.

Mechanistic Insights

The chlorosulfonation of an activated aromatic ring is a well-established, yet mechanistically nuanced, process.

-

Generation of the Electrophile : The reaction is initiated by the generation of a potent electrophile from chlorosulfonic acid. In the strongly acidic medium, a highly electrophilic species, often represented as sulfur trioxide (SO₃) or a related complex, is formed. Modern computational studies suggest that the mechanism may be a concerted, termolecular pathway that avoids the formation of a discrete sigma complex intermediate.[7][8][9] However, for conceptual clarity, the classical SEAr mechanism provides a robust framework.

-

Electrophilic Attack : The starting material, 4-chloro-1,3-dimethoxybenzene, is an electron-rich aromatic system. The two methoxy groups (-OCH₃) are powerful activating, ortho, para-directing groups, while the chlorine (-Cl) atom is a deactivating, yet also ortho, para-directing group. The regiochemical outcome is dictated by the overwhelming activating effect of the methoxy groups. The position C-5, which is ortho to the C-4 methoxy group and para to the C-2 methoxy group, is the most nucleophilic and sterically accessible site for electrophilic attack.

-

Formation of the Sigma Complex : The attack by the π-electrons of the benzene ring onto the electrophile forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Aromatization : A weak base present in the reaction medium, such as the chlorosulfonate anion (ClSO₃⁻), abstracts the proton from the C-5 position. This step restores the aromaticity of the ring, yielding the final product, 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride.

The overall transformation is depicted in the workflow below.

Caption: Synthetic workflow for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and rationales for each step. Adherence to these steps, particularly the safety protocols, is paramount.

Reagent & Equipment Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 4-Chloro-1,3-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 1.0 | e.g., 10.0 g |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | ~5.0 | e.g., 33.7 mL |

| Crushed Ice | H₂O | 18.02 | - | e.g., 400 g |

| Deionized Water (cold) | H₂O | 18.02 | - | For washing |

| Suitable Recrystallization Solvent | - | - | - | As needed |

Equipment:

-

Three-necked round-bottom flask with a magnetic stirrer

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Ice-salt bath

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Methodology

CAUTION: This procedure must be performed in a certified chemical fume hood. All glassware must be completely dry.[10]

-

Reagent Preparation: Place chlorosulfonic acid (e.g., 33.7 mL, ~5 eq.) into the three-necked round-bottom flask equipped with a magnetic stirrer and thermometer.

-

Controlled Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 to 0 °C.

-

Substrate Addition: Dissolve 4-chloro-1,3-dimethoxybenzene (e.g., 10.0 g, 1.0 eq.) in a minimal amount of a dry, inert solvent like dichloromethane if necessary, or add it neat if it is a liquid. Add the substrate dropwise to the stirred, cooled chlorosulfonic acid via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 5 °C. This reaction is highly exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. To ensure the reaction proceeds to completion, the mixture can then be carefully heated on a steam bath for 30-45 minutes.[11]

-

Quenching and Precipitation: Prepare a large beaker containing a slurry of crushed ice (e.g., 400 g). Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring. This step is extremely exothermic and will generate HCl gas. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Drying: Dry the crude product, preferably in a vacuum desiccator over a suitable drying agent.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and diethyl ether or benzene, to yield the final product as a crystalline solid.[11][12]

Trustworthiness: A Deep Dive into Safety & Handling

The safe execution of this synthesis is non-negotiable. Chlorosulfonic acid is a hazardous substance that demands rigorous safety protocols.

Hazard Profile of Chlorosulfonic Acid

-

Extreme Corrosivity: Causes severe, deep burns to skin and eyes upon contact.[10][13]

-

Violent Reactivity with Water: Reacts violently and exothermically with water, releasing large volumes of corrosive hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) mists.[13][14]

-

Inhalation Toxicity: Vapors and mists are extremely toxic and can cause fatal lung damage.[10][14]

-

Incompatibilities: Must be stored away from water, alcohols, bases, and combustible materials.[15][16]

Mandatory Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical splash goggles in combination with a full-face shield are required.[13][16]

-

Skin Protection: Wear acid-resistant gloves (e.g., butyl rubber) and a chemically resistant apron or lab coat.[16]

-

Respiratory Protection: All manipulations must occur within a high-efficiency chemical fume hood.[10] For spills or emergencies, a self-contained breathing apparatus is necessary.[14]

Emergency Procedures

-

Spills: Evacuate the area. Do NOT use water or combustible materials like sawdust for cleanup.[16] Neutralize small spills cautiously with a dry, inert material such as crushed limestone, sodium bicarbonate, or dry sand.[15][16]

-

Skin Contact: Immediately flush the affected area with large volumes of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

Caption: Critical safety workflow for handling chlorosulfonic acid.

Conclusion

The synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride via chlorosulfonation is a robust and scalable method for producing a high-value pharmaceutical intermediate. Success hinges on a thorough understanding of the electrophilic aromatic substitution mechanism, precise control over reaction conditions—particularly temperature—and an unwavering commitment to safety. By following the detailed protocols and safety directives outlined in this guide, researchers can confidently and safely execute this important synthetic transformation.

References

-

SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Galabov, B., et al. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research. Retrieved from [Link]

-

Ruiz-Martinez, A., et al. (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

3D chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0770599 B1 - PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl).... Retrieved from [Link]

Sources

- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalspec.com [globalspec.com]

- 7. echemi.com [echemi.com]

- 8. [PDF] Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. | Semantic Scholar [semanticscholar.org]

- 9. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 14. macro.lsu.edu [macro.lsu.edu]

- 15. echemi.com [echemi.com]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to the Spectral Characteristics of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

Introduction

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a bespoke chemical intermediate of significant interest to researchers and professionals in the field of drug discovery and development. Its unique substitution pattern, featuring two electron-donating methoxy groups and a moderately electron-withdrawing chloro group on the aromatic ring, coupled with the highly reactive sulfonyl chloride moiety, makes it a versatile building block for the synthesis of novel sulfonamide derivatives. The precise characterization of this compound is paramount for its effective utilization, and a thorough understanding of its spectral data is the cornerstone of this characterization.

This guide provides a comprehensive overview of the predicted spectral data for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predicted data is based on established principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, this document outlines the standard experimental protocols for acquiring such data, offering insights into the methodological choices that ensure data integrity and reproducibility.

Molecular Structure and Predicted Spectral Overview

The structure of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride dictates its spectral fingerprint. The interplay of the substituents on the benzene ring creates a distinct electronic environment, which is reflected in the chemical shifts and coupling constants in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents. The two methoxy groups are electron-donating, which generally shifts the signals of nearby protons upfield (to a lower ppm value). Conversely, the sulfonyl chloride and chloro groups are electron-withdrawing, causing a downfield shift (to a higher ppm value) for protons in their vicinity.[1][2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | Ar-H (H-6) |

| ~6.6 - 6.8 | s | 1H | Ar-H (H-3) |

| ~4.0 - 4.2 | s | 3H | OCH₃ (C-2) |

| ~3.9 - 4.1 | s | 3H | OCH₃ (C-4) |

Causality of Signal Assignment:

-

Aromatic Protons: The proton at the C-6 position is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to a significant downfield shift. The proton at the C-3 position is shielded by the two electron-donating methoxy groups, resulting in an upfield shift. Due to the substitution pattern, these protons are expected to appear as singlets.

-

Methoxy Protons: The two methoxy groups are in different electronic environments. The methoxy group at C-2 is ortho to the sulfonyl chloride group and may experience a slight downfield shift compared to the methoxy group at C-4. Both will appear as sharp singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[3][4][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-2 (Ar-C-O) |

| ~155 - 160 | C-4 (Ar-C-O) |

| ~135 - 140 | C-1 (Ar-C-S) |

| ~130 - 135 | C-6 (Ar-C-H) |

| ~115 - 120 | C-5 (Ar-C-Cl) |

| ~95 - 100 | C-3 (Ar-C-H) |

| ~56 - 58 | OCH₃ (C-2) |

| ~55 - 57 | OCH₃ (C-4) |

Causality of Signal Assignment:

-

Aromatic Carbons: The carbons attached to the oxygen atoms (C-2 and C-4) will be the most downfield due to the deshielding effect of the oxygen. The carbon attached to the sulfonyl chloride group (C-1) will also be significantly downfield. The carbon bearing the chlorine atom (C-5) will be shifted downfield compared to an unsubstituted carbon. The protonated aromatic carbons (C-3 and C-6) will have their chemical shifts influenced by the neighboring substituents.

-

Methoxy Carbons: The signals for the two methoxy carbons are expected to be in the typical range for such functional groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, the key absorptions will be from the sulfonyl chloride and the substituted benzene ring.[6][7]

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1380 - 1360 | Strong | Asymmetric SO₂ stretch |

| ~1280 - 1240 | Strong | Aryl-O stretch (asymmetric) |

| ~1180 - 1160 | Strong | Symmetric SO₂ stretch |

| ~1020 - 1000 | Strong | Aryl-O stretch (symmetric) |

| ~850 - 800 | Strong | C-H out-of-plane bending |

| ~600 - 500 | Strong | C-S stretch |

| ~570 - 550 | Strong | S-Cl stretch |

Causality of Band Assignment:

-

Sulfonyl Chloride Group: The most characteristic bands for a sulfonyl chloride are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[6]

-

Aromatic and Methoxy Groups: The spectrum will also show typical absorptions for the aromatic ring C-H and C=C stretching, as well as C-H stretching and bending from the methoxy groups. The C-O stretching of the aryl ethers will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this class of compounds.

Predicted Mass Spectral Data (EI)

| m/z | Relative Intensity | Assignment |

| 270/272 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for two Cl atoms) |

| 235 | High | [M - Cl]⁺ |

| 171 | High | [M - SO₂Cl]⁺ |

| 156 | Moderate | [M - SO₂Cl - CH₃]⁺ |

| 128 | Moderate | [M - SO₂Cl - CH₃ - CO]⁺ |

Causality of Fragmentation:

-

Molecular Ion: The molecular ion peak is expected at m/z 270, with an M+2 peak at m/z 272 of approximately two-thirds the intensity, characteristic of a molecule containing two chlorine atoms.

-

Major Fragments: The primary fragmentation pathways are expected to involve the loss of the chlorine radical from the sulfonyl chloride group to give a stable sulfonyl cation, and the cleavage of the C-S bond to lose the entire sulfonyl chloride moiety. Subsequent fragmentations would involve losses of methyl groups and carbon monoxide from the aromatic ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride.

Synthesis Workflow

A plausible synthetic route to 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride involves the chlorosulfonation of 1-chloro-2,4-dimethoxybenzene.

Caption: Proposed synthetic workflow.

Step-by-Step Protocol:

-

Cool chlorosulfonic acid (3 equivalents) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer to 0 °C in an ice-salt bath.

-

Add 1-chloro-2,4-dimethoxybenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 3.28 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.09 s

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C.

IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol) for electrospray ionization.

-

Instrumentation: Acquire the mass spectrum on a mass spectrometer equipped with an electron ionization (EI) source.

-

EI-MS Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200 °C

-

Mass range: m/z 40-500

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

The predicted spectral data for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride provides a robust framework for the identification and characterization of this important synthetic intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating system for confirming the structure and purity of the compound. The experimental protocols outlined herein represent standard, field-proven methodologies that are essential for obtaining high-quality, reliable spectral data, thereby ensuring the integrity of subsequent research and development activities.

References

- Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Academic press.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis. By dissecting the influence of its distinct functional groups—a sulfonyl chloride, two methoxy groups, and a chlorine atom—on the chemical environment of the aromatic ring, we will predict and rationalize the chemical shifts and signal multiplicities. This document serves as a practical reference for researchers, scientists, and professionals in drug development, providing both theoretical understanding and actionable experimental protocols.

Introduction: The Role of NMR in Structural Elucidation

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a polysubstituted aromatic compound frequently employed as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its substituents is critical to its reactivity and the properties of its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for confirming the constitution of such molecules. ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their electronic surroundings, and their spatial relationships through spin-spin coupling.[1] Concurrently, ¹³C NMR maps the carbon skeleton of the molecule, revealing the number of non-equivalent carbon atoms and their functionalization.[2] A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for unambiguous structural verification and purity assessment.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecular structure and the electronic effects of its substituents.

Caption: Structure of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride with atom numbering.

The benzene ring is substituted with five groups, resulting in a low-symmetry molecule. This lack of symmetry dictates that all six carbons in the ring are chemically non-equivalent, and the two remaining aromatic protons are also in distinct environments.

Electronic Effects of Substituents:

-

-SO₂Cl (Sulfonyl chloride): This is a powerful electron-withdrawing group, both through induction and resonance. It strongly deshields ortho and para positions.[3]

-

-OCH₃ (Methoxy): This group is electron-donating through resonance (+R effect) due to the lone pairs on the oxygen, but electron-withdrawing through induction (-I effect) due to oxygen's electronegativity. The resonance effect typically dominates, leading to increased electron density (shielding) at ortho and para positions.

-

-Cl (Chloro): Similar to methoxy, the chloro group exhibits a dual role. It is inductively withdrawing (-I) but has a weak resonance-donating effect (+R). Overall, it is considered a deactivating, ortho-para directing group.[4]

These competing electronic effects create a unique chemical shift landscape for each proton and carbon nucleus.

¹H NMR Spectral Analysis: A Proton's Perspective

A ¹H NMR spectrum of this compound is predicted to show four distinct signals: two singlets in the aromatic region and two singlets in the aliphatic region.

Aromatic Region (δ 7.0 - 8.5 ppm): The two aromatic protons, H-3 and H-6, are not adjacent and are too far apart for significant coupling. Therefore, they are expected to appear as singlets.

-

H-6: This proton is positioned ortho to the strongly electron-withdrawing sulfonyl chloride group. This proximity will cause a significant downfield shift, placing its signal at the lower end of the aromatic region. Its chemical shift is predicted to be in the range of δ 7.8 - 8.2 ppm .[5][6]

-

H-3: This proton is ortho to one methoxy group and meta to the chloro and sulfonyl chloride groups. The electron-donating resonance effect of the ortho methoxy group will shield this proton relative to H-6, shifting its signal upfield. Its chemical shift is predicted to be around δ 7.0 - 7.3 ppm .

Aliphatic Region (δ 3.8 - 4.2 ppm): The two methoxy groups are in chemically different environments and will therefore give rise to two separate signals.

-

-OCH₃ at C-2: This methoxy group is ortho to the bulky and electron-withdrawing sulfonyl chloride group. This environment will influence its chemical shift.

-

-OCH₃ at C-4: This methoxy group is flanked by a proton (H-3) and a chlorine atom (at C-5).

Due to these different neighboring groups, two distinct singlets are expected, likely in the range of δ 3.9 - 4.1 ppm . Differentiating between them without 2D NMR techniques like NOESY would be challenging.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-6 | 7.8 - 8.2 | s (singlet) | 1H |

| H-3 | 7.0 - 7.3 | s (singlet) | 1H |

| -OCH₃ (C2 or C4) | 3.9 - 4.1 | s (singlet) | 3H |

| -OCH₃ (C4 or C2) | 3.9 - 4.1 | s (singlet) | 3H |

| Table 1: Predicted ¹H NMR Data for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. |

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals: six for the aromatic carbons and two for the methoxy carbons. The chemical shifts are governed by the electronegativity of attached atoms and the resonance effects of the substituents.[7]

Aromatic Carbons (δ 110 - 165 ppm): The chemical shifts of aromatic carbons are highly sensitive to their substituents.[8][9]

-

C-2 & C-4 (Carbons bonded to -OCH₃): Carbons directly attached to oxygen are significantly deshielded and will appear far downfield, typically in the δ 155 - 165 ppm range.

-

C-1 (Carbon bonded to -SO₂Cl): The direct attachment to the sulfonyl group will also cause a downfield shift, but generally less pronounced than a direct oxygen bond. A predicted range is δ 135 - 145 ppm .

-

C-5 (Carbon bonded to -Cl): The carbon bearing the chlorine atom will also be downfield, with an expected shift around δ 125 - 135 ppm .[10]

-

C-6 & C-3 (Carbons bonded to -H): These carbons are primarily influenced by the effects of neighboring substituents. C-6, being ortho to the powerful -SO₂Cl group, will be more deshielded than C-3. Their signals are expected in the δ 110 - 130 ppm range.

Aliphatic Carbons (δ 55 - 65 ppm): The two methoxy carbons will appear as sharp signals in the typical range for sp³ carbons bonded to oxygen. Due to their non-equivalent environments, they will have slightly different chemical shifts, predicted to be in the δ 56 - 62 ppm range.

| Carbon Assignment | Predicted δ (ppm) |

| C-2 / C-4 | 155 - 165 |

| C-4 / C-2 | 155 - 165 |

| C-1 | 135 - 145 |

| C-5 | 125 - 135 |

| C-6 | 115 - 130 |

| C-3 | 110 - 120 |

| -OCH₃ | 56 - 62 |

| -OCH₃ | 56 - 62 |

| Table 2: Predicted ¹³C NMR Data for 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. |

Experimental Protocols for Data Acquisition

Achieving high-quality, reproducible NMR data requires careful sample preparation and parameter optimization.[11]

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with different solubility, acetone-d₆ or DMSO-d₆ can be used.[12]

-

Concentration:

-

Procedure:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent and gently agitate (e.g., vortex) to ensure complete dissolution.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Spectrometer Operation and Parameter Selection

The following is a generalized workflow for a modern Fourier Transform NMR spectrometer.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]

- 6. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]

- 7. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

<

Introduction

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound, a class of molecules that serve as crucial intermediates in organic synthesis, particularly in the preparation of sulfonamides and other biologically active compounds. The precise characterization of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1][2][3] This guide provides a comprehensive examination of the mass spectrometric behavior of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, detailing ionization strategies, fragmentation pathways, and a validated experimental protocol for its analysis. The principles and methodologies discussed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and structurally related compounds.

Molecular Structure and Isotopic Signature

A foundational understanding of the analyte's structure is critical for predicting its mass spectrometric behavior.

-

Chemical Formula: C₈H₈ClO₄S

-

Molecular Weight (Average): 267.66 g/mol

-

Monoisotopic Mass: 265.9832 Da (for ¹²C₈¹H₈³⁵Cl¹⁶O₄³²S)

The presence of both chlorine and sulfur atoms imparts a highly characteristic isotopic pattern to the molecular ion cluster, which is a key diagnostic feature for identification.

-

Chlorine Isotopes: Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[4] This results in a prominent M+2 peak with an intensity approximately one-third that of the monoisotopic (M) peak.[5][6]

-

Sulfur Isotopes: Sulfur also possesses stable isotopes, primarily ³²S (95.02%) and ³⁴S (4.21%).[5] This contributes a smaller M+2 peak.

The combination of these elements creates a distinctive isotopic pattern for the molecular ion ([M]⁺˙ or [M+H]⁺). The ratio of the M peak (containing ³⁵Cl and ³²S) to the M+2 peak (containing ³⁷Cl and ³²S, or ³⁵Cl and ³⁴S) will be dominated by the chlorine contribution, providing a powerful confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) can resolve these isotopic peaks and provide accurate mass measurements, further solidifying the molecular formula assignment.[2][7]

Ionization Techniques: Rationale and Selection

The choice of ionization technique is pivotal and depends on the analyte's properties and the desired information. For 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride, soft ionization techniques are preferred to preserve the molecular ion for subsequent fragmentation analysis (MS/MS).

Electrospray Ionization (ESI): ESI is a highly versatile and widely used technique for polar and semi-polar molecules.[8]

-

Positive Ion Mode ([M+H]⁺): While possible, protonation of the sulfonyl chloride group is not highly favored. Adduct formation with solvent cations (e.g., [M+Na]⁺, [M+K]⁺) is more likely, especially if salts are present.

-

Negative Ion Mode ([M-H]⁻ or Adducts): Due to the electronegative nature of the sulfonyl and chloro groups, negative ion mode can be effective. However, the compound lacks an acidic proton, making deprotonation difficult. Formation of adducts with anions from the mobile phase (e.g., [M+Cl]⁻, [M+HCOO]⁻) may occur. The high reactivity of the sulfonyl chloride with nucleophilic solvents (like methanol or water) can lead to in-source reactions, forming the corresponding sulfonate ester or sulfonic acid, which are readily ionized in negative mode.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable small molecules.

-

Mechanism: APCI uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte through gas-phase reactions. This process is generally more robust and less susceptible to matrix suppression than ESI.[9]

-

Applicability: Given the moderate polarity of the target compound, APCI is a strong candidate, often yielding a prominent protonated molecule [M+H]⁺ or a molecular ion [M]⁺˙ with minimal in-source fragmentation.

Recommendation: For initial screening, APCI in positive ion mode is often the most direct approach to observe the molecular ion. However, due to the compound's reactivity, ESI in negative ion mode should also be explored, as it can provide valuable information about potential hydrolysis or solvolysis products which are themselves important process-related impurities.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[1][10] By isolating the molecular ion (or a suitable precursor) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

The fragmentation of aromatic sulfonyl chlorides and related sulfonamides is well-documented and typically proceeds through specific pathways.[11][12][13] The primary bond cleavages are expected to occur at the weakest points in the structure, particularly the C-S and S-Cl bonds.

Predicted Fragmentation Pathway:

-

Loss of Chlorine Radical (•Cl): Cleavage of the S-Cl bond is a common initial fragmentation step, yielding a sulfonyl radical cation at m/z 231.

-

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonyl compounds is the neutral loss of SO₂ (64 Da).[11][12] This often occurs via a rearrangement mechanism and is a strong indicator of the sulfonyl group. This can happen from the molecular ion or subsequent fragments.

-

Cleavage of the Aryl-Sulfur Bond: The C-S bond can cleave, leading to the formation of the substituted benzene ring cation at m/z 171. The complementary fragment, [SO₂Cl]⁺, would be at m/z 99 (with an A+2 peak at 101 for the ³⁷Cl isotope).[14]

-

Loss of Methyl Radicals (•CH₃): The methoxy groups can lose methyl radicals (15 Da), typically after initial fragmentation events. This results in sequential losses of 15 Da from fragment ions.

A summary of the key predicted ions is presented in the table below.

| m/z (³⁵Cl) | Proposed Formula | Description of Loss from Precursor (m/z 266) |

| 266.0 | [C₈H₈ClO₄S]⁺˙ | Molecular Ion |

| 231.0 | [C₈H₈O₄S]⁺˙ | Loss of •Cl |

| 202.0 | [C₈H₈ClO₂]⁺˙ | Loss of SO₂ |

| 171.0 | [C₈H₈ClO₂]⁺ | Loss of •SO₂Cl (Aryl Cation) |

| 156.0 | [C₇H₅ClO₂]⁺ | Loss of •SO₂Cl and •CH₃ |

| 99.0 | [SO₂Cl]⁺ | Loss of Aryl Radical (Sulfonyl Cation) |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[15][16]

1. Sample Preparation:

-

Caution: Sulfonyl chlorides are reactive and sensitive to moisture. Use anhydrous solvents and handle samples promptly.

-

Prepare a stock solution of the analyte at 1 mg/mL in anhydrous acetonitrile.[17]

-

Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture matching the initial mobile phase conditions (e.g., 90:10 water:acetonitrile).[17][18]

-

Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.[19]

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions (APCI-Positive Mode):

-

Ion Source: APCI

-

Polarity: Positive

-

Scan Mode: Full Scan (for initial survey) and Product Ion Scan (for MS/MS)

-

Mass Range (Full Scan): m/z 100-400

-

Precursor Ion (MS/MS): m/z 266.0

-

Gas Temperature: 350 °C

-

Vaporizer Temperature: 400 °C

-

Nebulizer Pressure: 40 psi

-

Capillary Voltage: 4000 V

-

Corona Current: 4 µA

-

Collision Energy (for MS/MS): Ramp from 15-40 eV to observe the full fragmentation profile.

Data Interpretation and Visualization

The acquired data should be processed to confirm the identity and structure of the analyte.

Workflow Diagram:

Caption: A typical workflow for the analysis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride.

Fragmentation Pathway Diagram:

Caption: Proposed major fragmentation pathways for the molecular ion of the target analyte.

Conclusion

The mass spectrometric analysis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a multi-faceted process requiring careful consideration of the compound's reactivity and inherent structural features. By leveraging appropriate ionization techniques like APCI, employing high-resolution instrumentation to resolve the characteristic isotopic signature, and performing detailed MS/MS fragmentation analysis, a confident and unambiguous structural confirmation can be achieved. The methodologies outlined in this guide provide a comprehensive framework for researchers to successfully characterize this important synthetic intermediate, ensuring data integrity and supporting the advancement of chemical and pharmaceutical development.

References

-

NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]

-

PubMed. (2022-09-30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

-

SciSpace. (2019-12-01). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

-

NIH. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. PMC. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

-

Infoscience. (n.d.). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Retrieved from [Link]

-

NIH. (2025-09-16). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Highlights of Mass Spectrometric Methodologies in Environmental Pollution. Retrieved from [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

ACD/Labs. (2008-07-30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Analytical Instrumentation Center. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

LCGC International. (2006-04-01). Interpretation of Isotope Peaks in Small Molecule LC?MS. Retrieved from [Link]

-

NIST. (n.d.). (+)-Camphor-10-sulfonyl chloride. WebBook. Retrieved from [Link]

-

ResearchGate. (2025-08-06). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

ResearchGate. (2025-08-06). Isotope Analysis of Sulfur, Bromine, and Chlorine in Individual Anionic Species by Ion Chromatography/Multicollector-ICPMS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1, 25.8, and 27 min in the HPLC chromatogram. Retrieved from [Link]

-

Chromatography Online. (2021-09-01). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Isotopes. Chlorinated Solvents: A Forensic Evaluation. Retrieved from [Link]

-

PubMed. (n.d.). Application of liquid chromatography-electrospray-tandem mass spectrometry for the identification and characterisation of linear alkylbenzene sulfonates and sulfophenyl carboxylates in sludge-amended soils. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]

-

NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023-08-29). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2025-08-05). Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. Retrieved from [Link]

-

NIH. (2021-12-01). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trimethoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2025-08-07). Rapid characterization of perfluoralkyl carboxylate, sulfonate, and sulfonamide isomers by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-. WebBook. Retrieved from [Link]

Sources

- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry [infoscience.epfl.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.5 [people.whitman.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of liquid chromatography-electrospray-tandem mass spectrometry for the identification and characterisation of linear alkylbenzene sulfonates and sulfophenyl carboxylates in sludge-amended soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 19. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

physical and chemical properties of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride (CAS No: 78046-28-3), a key intermediate in synthetic organic chemistry. The document delineates its fundamental physicochemical properties, core reactivity, and established protocols for its synthesis and purification. Emphasis is placed on the compound's role as a versatile building block, particularly in the development of novel pharmaceutical and agrochemical agents. Safety protocols, handling procedures, and storage requirements are also detailed to ensure safe and effective utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a deep technical understanding of this important reagent.

Introduction

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that has garnered significant interest as a molecular scaffold and synthetic intermediate. Its structure is characterized by a benzene ring functionalized with a highly reactive sulfonyl chloride group, a chloro substituent, and two electron-donating methoxy groups. This unique combination of functional groups imparts a distinct reactivity profile, making it an invaluable tool for synthetic chemists.

The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives. This reactivity is the cornerstone of its utility, allowing for the facile introduction of the 5-chloro-2,4-dimethoxyphenylsulfonyl group into target molecules. The presence of the chloro and methoxy substituents on the aromatic ring not only influences the electronic properties of the sulfonyl chloride group but also provides additional sites for chemical modification, further expanding its synthetic potential. In the context of drug discovery, the sulfonamide linkage formed from this reagent is a well-established pharmacophore found in numerous therapeutic agents, highlighting the compound's relevance in medicinal chemistry.[1][2]

Physicochemical Properties

The fundamental properties of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride are summarized below. These data are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 78046-28-3 | [3][4][5] |

| Molecular Formula | C₈H₈Cl₂O₄S | [3][4][5] |

| Molecular Weight | 271.12 g/mol | [4][5] |

| Appearance | White to off-white solid | Inferred from related compounds[6][7] |

| Melting Point | 154-156 °C | [3] |

| Solubility | Reacts with protic solvents (water, alcohols); Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile) | General chemical knowledge |

| InChI Key | HXTZVKXMOKCJPE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC | [3] |

Core Reactivity and Chemical Behavior

The chemical behavior of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is dominated by the electrophilic sulfur atom of the sulfonyl chloride group. This functional group is highly susceptible to attack by nucleophiles, leading to displacement of the chloride ion.

Nucleophilic Substitution Reactions

Mechanism Insight: The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the elimination of a chloride ion. The presence of two electron-donating methoxy groups on the benzene ring can slightly modulate the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.

-

Formation of Sulfonamides: This is one of the most common and valuable reactions of this compound. It reacts readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form highly stable sulfonamides.[1] This reaction is fundamental in the synthesis of many pharmaceutical compounds.

-

Formation of Sulfonate Esters: In a similar fashion, reaction with alcohols or phenols, typically in the presence of a base, yields sulfonate esters.[1] These esters themselves can be useful intermediates in subsequent cross-coupling reactions or as protecting groups.

-

Hydrolysis: The compound is moisture-sensitive and will hydrolyze in the presence of water to form the corresponding 5-Chloro-2,4-dimethoxybenzenesulfonic acid.[1][8] This reactivity necessitates careful handling and storage under anhydrous conditions to maintain the integrity of the reagent.

Influence of Aromatic Substituents

The chloro and dimethoxy groups are not merely passive spectators. They are ortho- and para-directing activators (methoxy) or deactivators (chloro), which would influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions on the ring, should they be desired.[1] However, the sulfonyl chloride group itself is strongly deactivating, making further ring substitution challenging.

Synthesis and Purification

The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[9][10]

Synthetic Pathway Overview

The logical pathway involves the direct chlorosulfonation of the readily available precursor, 4-chloro-1,3-dimethoxybenzene.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is a representative procedure based on established methods for chlorosulfonation.[9][10]

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a gas bubbler to vent HCl byproduct into a scrubber. Ensure the system is completely dry.

-

Reagent Charging: Charge the flask with 4-chloro-1,3-dimethoxybenzene dissolved in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 to -10 °C using an ice-salt or acetone/dry ice bath.

-

Causality: Low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of side products, such as the corresponding sulfone.[10]

-

-

Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature below 0 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 2-4 hours or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Workup/Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

-

Causality: This step safely quenches the highly reactive excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.

-

-

Isolation: The precipitated solid product is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Drying: Dry the crude product under vacuum.

Purification Protocol

The most common method for purifying solid organic compounds is recrystallization.

-

Solvent Selection: Choose a solvent or solvent system in which the sulfonyl chloride is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice might be an ethanol/water mixture or a hydrocarbon solvent like toluene.

-

Procedure: Dissolve the crude, dry solid in a minimum amount of the hot solvent. Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride.

Applications in Research and Development

The primary application of this reagent is as a versatile building block for constructing more complex molecules with potential biological activity.

Scaffold for Bioactive Molecules

The 5-chloro-2,4-dimethoxyphenylsulfonyl moiety can be considered a molecular "scaffold." The sulfonyl chloride handle allows for its covalent attachment to various nucleophilic "fragments," such as amines or phenols, which may themselves possess desirable pharmacological properties. The resulting sulfonamides are often investigated for a wide range of therapeutic targets.

Caption: Role as a central scaffold in synthetic chemistry.

Safety, Handling, and Storage

Due to its reactivity, 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride must be handled with appropriate care. It is classified as a corrosive material.[8][11][12]

| Hazard | Handling & Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage.[8][11][12] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6][11][13] |

| Respiratory Irritant | May cause respiratory irritation.[11][13] Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] |

| Moisture Sensitive | Reacts with water and moisture, potentially violently, to release corrosive HCl gas.[8][11] Ensure all glassware is dry and handle under an inert atmosphere (e.g., nitrogen or argon) where possible. |

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.[6][8] The container must be kept tightly sealed to prevent hydrolysis from atmospheric moisture.[8]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[6][11] If inhaled, move to fresh air.[8] If swallowed, rinse mouth but do not induce vomiting; seek immediate medical attention.[8][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be disposed of down the drain.

Conclusion

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a powerful and versatile reagent for the modern synthetic chemist. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamides and sulfonate esters, which are key functional groups in medicinal chemistry and materials science. While its corrosive and moisture-sensitive nature demands careful handling, a thorough understanding of its properties, as outlined in this guide, enables its safe and effective application in the laboratory. Its utility as a functionalized scaffold ensures its continued importance in the pursuit of novel and complex molecular architectures.

References

-

Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]

-

N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]

-

N,N-DIDECYL-N-METHYL-N-(3- TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 40-42% in methanol Safety Data Sheet. (2015, January 5). Gelest. Retrieved January 17, 2026, from [Link]

-

SAFETY DATA SHEET - 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride. (2023, August 23). Fisher Scientific. Retrieved January 17, 2026, from [Link]

-

2,5-Dimethoxybenzenesulfonyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2,4-Dimethoxybenzenesulfonyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.

-

2,4,5-Trimethoxybenzene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride. (n.d.). Beijing Hwrk Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

- WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound. (n.d.). Google Patents.

-

G. B., B., & G, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Benzenesulfonyl chloride. (1921). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

Sources

- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | 78046-28-3 [sigmaaldrich.com]

- 4. 5-CHLORO-2,4-DIMETHOXY-BENZENESULFONYL CHLORIDE CAS#: 78046-28-3 [amp.chemicalbook.com]

- 5. 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride - CAS:78046-28-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. fishersci.se [fishersci.se]

- 7. 2,5-二甲氧基苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Reactivity Profile of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl Chloride

Abstract

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is a pivotal intermediate in modern organic synthesis, valued for its specific reactivity profile which is harnessed in the development of novel pharmaceuticals and agrochemicals.[1][2] The molecule's chemical behavior is dictated by the interplay between the highly electrophilic sulfonyl chloride moiety and the electronic effects of the chloro and dimethoxy substituents on the aromatic ring. This guide provides a comprehensive analysis of its structure, electronic properties, and characteristic reactions. It further details field-proven experimental protocols and mechanistic insights to equip researchers with the knowledge required for its effective application in complex synthetic pathways.

Molecular Structure and Electronic Landscape

The reactivity of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is fundamentally governed by its molecular architecture. The central phenyl ring is functionalized with three distinct groups, each imparting a unique electronic influence that modulates the molecule's overall behavior.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive center of the molecule. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This configuration creates a powerful electron-withdrawing effect, rendering the sulfur atom exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.

-

Dimethoxy Groups (-OCH₃): Located at positions 2 and 4, these groups are strong electron-donating groups (EDGs) via the resonance effect (+M). They increase the electron density of the benzene ring, which can subtly influence the reactivity of the attached sulfonyl chloride.

-

The Chloro Group (-Cl): Positioned at C5, the chlorine atom acts as an electron-withdrawing group (EWG) through its inductive effect (-I), while also contributing weak electron donation through resonance. The presence of chlorine is significant in many drug candidates for its role in modifying physicochemical properties like lipophilicity and metabolic stability.[3]

The combination of these substituents creates a nuanced electronic environment. The potent electrophilicity of the sulfur center dominates the molecule's reactivity, primarily leading to nucleophilic substitution reactions.

Caption: Molecular structure highlighting the key functional groups.

Core Reactivity: Nucleophilic Substitution at Sulfur

The predominant reaction pathway for this compound involves nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This reaction is the foundation for creating a diverse array of derivatives. The mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type).[4][5][6] Studies on related benzenesulfonyl chlorides suggest the reaction proceeds through a trigonal bipyramidal transition state.[5][7]

Sulfonamide Synthesis: A Cornerstone Reaction

The reaction of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride with primary or secondary amines is arguably its most important application, yielding substituted sulfonamides.[8][9] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[10][11]

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Primary amines generally exhibit higher reactivity than secondary amines, a difference attributable to both steric hindrance and nucleophilicity.[8]

Caption: General experimental workflow for sulfonamide synthesis.

Mechanistic Pathway of Sulfonylation

The formation of a sulfonamide proceeds via a well-established Sₙ2-type mechanism at the sulfur center. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate. The subsequent collapse of this intermediate expels the chloride ion, the most stable leaving group, to form the protonated sulfonamide. A base then deprotonates the nitrogen to yield the final, neutral product.

Caption: Sₙ2-type mechanism for sulfonamide formation.

Other Nucleophilic Displacement Reactions

-

Hydrolysis: The compound is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding 5-chloro-2,4-dimethoxybenzenesulfonic acid.[1] This underscores the need for anhydrous conditions during its use and storage. Mechanistic studies on related benzenesulfonyl chlorides confirm that hydrolysis also proceeds via an Sₙ2 pathway.[4][5]

-

Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters. This reaction is generally slower than aminolysis and may require heating or the use of a stronger base to facilitate the deprotonation of the alcohol.

Synthesis and Handling

The most common laboratory and industrial synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride involves the direct chlorosulfonation of 1-chloro-2,4-dimethoxybenzene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent.[1][12]

General Synthetic Procedure:

-

The starting material, 1-chloro-2,4-dimethoxybenzene, is cooled to a low temperature (e.g., 0 to -10 °C).

-

Chlorosulfonic acid is added dropwise under vigorous stirring, maintaining the low temperature.[12]

-

After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete reaction.[12]

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.

Due to its reactivity with water, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Quantitative Data and Properties

| Property | Value | Source |

| CAS Number | 78046-28-3 | |

| Molecular Formula | C₈H₈Cl₂O₄S | |

| Molecular Weight | 287.12 g/mol | N/A |

| Melting Point | 154-156 °C | |

| Physical Appearance | White to off-white solid | N/A |

Detailed Experimental Protocol: Synthesis of N-Benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide

This protocol provides a representative, self-validating system for the synthesis of a sulfonamide derivative.

Materials:

-

5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add benzylamine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) and stir for 5 minutes.

-

Reagent Addition: Dissolve 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting sulfonyl chloride.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction:

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes excess amine and pyridine, while the basic wash removes any residual acid.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-benzyl-5-chloro-2,4-dimethoxybenzenesulfonamide.

References